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Compound of Interest

Compound Name: ML191

Cat. No.: B148622

An In-depth Technical Guide to the Binding Site of ML191 on the GPR55 Receptor

Introduction

The G protein-coupled receptor 55 (GPR55) is a class A GPCR that has emerged as a
significant drug target for a multitude of pathophysiological conditions, including cancer,
inflammatory pain, and metabolic disorders.[1][2] Initially deorphanized as a potential
cannabinoid receptor, GPR55 is now known to be activated by various ligands, most notably
the endogenous lysophosphatidylinositol (LPI).[1][2] The exploration of GPR55's therapeutic
potential has been historically challenged by a lack of selective pharmacological tools.[1] The
discovery of ML191 (CID23612552) and other selective antagonists through high-throughput
screening has provided crucial instruments to investigate the receptor's function and structure.
[1][3] This guide provides a detailed technical overview of the putative binding site of ML191 on
the GPR55 receptor, summarizing key quantitative data, experimental methodologies, and
signaling pathways.

The ML191 Binding Site on GPR55

Computational modeling and docking studies have been instrumental in elucidating the binding
mode of ML191 to the GPR55 receptor. These investigations have utilized homology models of
the inactive 'R’ state of GPR55, as a crystal structure for this receptor has not yet been fully
resolved with an antagonist.[1][4]

Putative Binding Pocket
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Docking studies predict that ML191 binds within a pocket formed by the transmembrane
helices (TMHS) 2, 3, 5, 6, and 7.[1] This region is a common ligand binding domain for class A
GPCRs. The binding model suggests a specific orientation for antagonist molecules like
ML191, characterized by:

e Ahead region that occupies a horizontal pocket near the extracellular loop region.[1]
o A central portion that fits vertically into the core of the binding pocket.[1]
e A pendant aromatic or heterocyclic ring that extends outwards.[1]

These latter two features, the extracellular extension and the pendant ring, are believed to be
key determinants of the antagonist activity of these compounds.[1]

Key Amino Acid Interactions

A crucial interaction identified in the docking models is a hydrogen bond formed between the
ML191 molecule and the positively charged residue Lysine 2.60 (K80).[1] This residue is the
only positively charged amino acid within the transmembrane domain of the putative binding
site, suggesting it plays a critical role as an anchor point for ML191 and related antagonists.[1]
Further studies on related scaffolds have highlighted the importance of hydrophobic
interactions with residues such as Y3.32, M3.36, and F6.48 in stabilizing the inactive state of
the receptor.[5]

Quantitative Data: Potency and Efficacy of ML191

ML191 was identified from a high-throughput screening campaign of approximately 300,000
compounds.[1] Its antagonist activity has been quantified in several functional assays.

Table 1: Antagonist Potency in B-Arrestin Translocation Assay This assay measures the
inhibition of LPI-induced [-arrestin 2 recruitment to the GPR55 receptor in U20S cells.[1]
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Compound PubChem CID ICso0 (M) * S.E.M.
ML191 23612552 1.08 £ 0.03
ML192 1434953 0.70 £ 0.05
ML193 1261822 0.22 £0.03

Data sourced from Kotsikorou et al. (2013).[1]

Table 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation This assay measures the ability of
the antagonists to block the downstream signaling cascade leading to the phosphorylation of
ERK1/2 in U20S cells expressing GPR55.[1]

Compound ICso for pERK Inhibition
ML191 Potent inhibition observed
ML192 Potent inhibition observed
ML193 Potent inhibition observed

Specific ICso values were determined but are presented graphically in the source material,
which confirms significant, concentration-dependent inhibition by all three compounds.[1]

GPR55 Signaling Pathways and Inhibition by ML191

GPR55 activation by agonists like LPI initiates several downstream signaling cascades. The
receptor is known to couple to Gaq, Gal2, and Gal3 proteins.[2][6][7] This coupling leads to
the activation of phospholipase C (PLC), subsequent release of intracellular calcium (Ca2*)
from IPs-gated stores, and activation of the RhoA pathway.[2][6][7] These pathways ultimately
regulate various cellular processes, including the phosphorylation of ERK1/2 and the
recruitment of B-arrestin.[1][8]

ML191 acts as an antagonist, blocking the initial activation of the receptor by agonists, thereby
preventing the initiation of these downstream signaling events.
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GPR55 signaling pathways and ML191 inhibition.

Experimental Protocols

The characterization of ML191 and the elucidation of its binding site relied on several key
experimental methodologies.

B-Arrestin Translocation Assay

This high-content imaging assay was the primary method used for the high-throughput screen
that identified ML191. It monitors the agonist-induced translocation of B-arrestin from the
cytoplasm to the GPR55 receptor at the cell membrane.[1][4]

Methodology:

o Cell Culture: U20S cells stably co-expressing HA-tagged GPR55 and (-arrestin2-GFP are
cultured in 384-well assay plates.[4]

o Compound Preparation: Antagonist compounds (like ML191) are dissolved in DMSO to
create stock solutions, which are then diluted to desired concentrations in a suitable buffer
(e.g., HBSS).[1]
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e Assay Procedure:

o

The serum-containing media is replaced with serum-free media.

[¢]

Cells are pre-incubated with various concentrations of the antagonist (ML191) or vehicle
(DMSO) for 30 minutes.[1]

[¢]

The GPR55 agonist, LPI (e.g., at 10 uM), is added to stimulate the receptor.[1]

[¢]

Cells are incubated to allow for B-arrestin-GFP translocation.
» Data Acquisition & Analysis:
o Plates are imaged using an automated fluorescence microscope.

o Image analysis software quantifies the translocation of the -arrestin-GFP fusion protein
from the cytoplasm to the membrane.

o Concentration-response curves are generated to calculate ICso values for the antagonists.

[1]
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Workflow for the B-Arrestin Translocation Assay.

ERK1/2 Phosphorylation Assay

This assay serves as a downstream, functional confirmation of GPR55 antagonism. It
measures the phosphorylation of ERK1/2, a key event in the GPR55 signaling cascade.[1][8]

Methodology:
e Cell Culture: U20S cells overexpressing GPR55 are plated and grown.[1]

o Compound Treatment: Cells are pre-incubated with increasing concentrations of the
antagonist (ML191) for 30 minutes prior to agonist stimulation.[1]
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e Agonist Stimulation: Cells are stimulated with LPI (10 uM) for a defined period (e.g., 5-10
minutes) to induce ERK1/2 phosphorylation.[1]

e Cell Lysis: Cells are lysed to extract total protein.
e Detection:

o Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with
antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2. Densitometry is
used for quantification.[9]

o High-Throughput Methods (e.g., AlphaScreen): A bead-based immunoassay can be used
for higher throughput. In this format, cell lysates are incubated with antibody-coated donor
and acceptor beads that generate a chemiluminescent signal when pERK is present.[8]

» Data Analysis: The ratio of pERK to total ERK is calculated and normalized. ICso values are
determined from concentration-response curves.[1]
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Workflow for the ERK1/2 Phosphorylation Assay.

Molecular Modeling and Docking

Computational methods were used to build a model of the GPR55 receptor and predict how
ML191 binds to it.[1]

Methodology:

 Homology Modeling: Since no crystal structure of GPR55 was available, a homology model
of the inactive state (R) was built using the crystal structure of a related Class A GPCR (e.g.,

the Bz-adrenergic receptor) as a template.[4]
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» Ligand Preparation: The 3D structures of ML191 and other antagonists were generated and
their lowest energy conformations were determined.[1]

» Docking Simulation: The prepared ligands were docked into the putative binding site of the
GPR55 homology model using software like Glide.[1] The docking was typically performed
without predefined constraints to allow for an unbiased search of the binding pose.

o Pose Analysis: The resulting ligand-receptor complexes were analyzed to identify the most
likely binding poses based on scoring functions that estimate binding affinity. Key
interactions, such as hydrogen bonds and hydrophobic contacts, were identified.[1]

e Molecular Dynamics (MD) Simulation: The stability of the docked complex was often further
tested using MD simulations, which simulate the movement of the atoms over time, to
ensure the predicted binding mode is stable.[1]

Conclusion

The study of ML191 has provided significant insights into the antagonist binding site of the
GPR55 receptor. Through a combination of high-throughput screening, functional cell-based
assays, and sophisticated molecular modeling, a putative binding pocket within the
transmembrane helices 2, 3, 5, 6, and 7 has been identified.[1] The interaction is likely
anchored by a key hydrogen bond to residue K2.60 and stabilized by a network of hydrophobic
contacts.[1] ML191 effectively blocks LPI-induced signaling through G-protein and (-arrestin
pathways, making it an invaluable pharmacological tool. The data and methodologies outlined
in this guide provide a comprehensive foundation for researchers and drug development
professionals working to design the next generation of selective GPR55 modulators for
therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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